3-(chloromethyl)-N,N-dimethylbenzenesulfonamide
Description
3-(Chloromethyl)-N,N-dimethylbenzenesulfonamide is a benzenesulfonamide derivative characterized by a chloromethyl (-CH₂Cl) substituent at the 3-position of the benzene ring and dimethylamino (-N(CH₃)₂) groups attached to the sulfonamide nitrogen. This compound belongs to a class of sulfonamides known for their versatility in medicinal chemistry and organic synthesis. The chloromethyl group confers electrophilic reactivity, making it a valuable intermediate for further functionalization, such as nucleophilic substitution reactions.
Sulfonamides like this are often explored for pharmacological properties, including antimicrobial, enzyme inhibitory, and anticancer activities.
Properties
IUPAC Name |
3-(chloromethyl)-N,N-dimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO2S/c1-11(2)14(12,13)9-5-3-4-8(6-9)7-10/h3-6H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAFVNWAVJPFHBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=CC(=C1)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(chloromethyl)-N,N-dimethylbenzenesulfonamide typically involves the chloromethylation of N,N-dimethylbenzenesulfonamide. This can be achieved using chloromethylating agents such as chloromethyl methyl ether or chloromethyl ethyl ether in the presence of a Lewis acid catalyst like zinc chloride or aluminum chloride. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-(Chloromethyl)-N,N-dimethylbenzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols, leading to the formation of corresponding derivatives.
Oxidation Reactions: The compound can be oxidized to form sulfonic acid derivatives under strong oxidative conditions.
Reduction Reactions: Reduction of the sulfonamide group can yield amine derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide in acidic media.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Major Products:
Substitution: Formation of azido, thiocyanato, or alkoxy derivatives.
Oxidation: Formation of sulfonic acids.
Reduction: Formation of primary or secondary amines.
Scientific Research Applications
Pharmaceutical Applications
Antibacterial Properties
As a sulfonamide derivative, 3-(chloromethyl)-N,N-dimethylbenzenesulfonamide exhibits antibacterial properties. Sulfonamides are known to inhibit bacterial growth by interfering with folic acid synthesis, which is crucial for bacterial proliferation. Research indicates that modifications to the sulfonamide structure can enhance binding affinity to target enzymes, making this compound a candidate for further development in antimicrobial therapies.
Potential in Cancer Therapy
Emerging studies suggest that compounds similar to this compound may have applications in oncology. For instance, inhibitors that target specific kinases involved in cancer progression have shown promise in preclinical trials. The structural characteristics of this compound may allow it to act as a scaffold for designing novel anticancer agents .
Synthetic Chemistry
Reactivity and Synthesis
this compound can be synthesized through various methods, emphasizing its accessibility for synthetic chemists. The chloromethyl group enhances its reactivity, allowing for further functionalization. This versatility makes it a valuable intermediate in organic synthesis, particularly in creating more complex molecules .
Case Study: Synthesis of Antiviral Agents
A study highlighted the synthesis of antiviral agents using sulfonamide derivatives as key intermediates. The research demonstrated that modifying the sulfonamide structure could yield compounds with enhanced antiviral activity against specific viral targets. This indicates the potential of this compound in developing new antiviral drugs.
Biochemical Applications
Enzyme Interaction Studies
The interaction of this compound with various enzymes has been a focal point of biochemical research. Studies have shown that this compound can bind to enzymes involved in metabolic pathways, potentially altering their activity. Understanding these interactions is crucial for optimizing the compound's therapeutic effects and minimizing side effects .
In Vitro Studies
In vitro studies exploring the effects of this compound on cell lines have revealed its potential as a therapeutic agent. For example, research demonstrated that derivatives of this sulfonamide could inhibit specific cancer cell lines' growth, suggesting its utility in cancer treatment strategies .
Data Tables
Mechanism of Action
The mechanism of action of 3-(chloromethyl)-N,N-dimethylbenzenesulfonamide involves the reactivity of the chloromethyl group, which can form covalent bonds with nucleophilic sites in biological molecules. This reactivity makes it useful as a cross-linking agent in biochemical studies. The sulfonamide group can interact with various enzymes and proteins, potentially inhibiting their activity.
Comparison with Similar Compounds
a) Chlorinated Derivatives
- 3-Amino-4-chloro-N,N-dimethylbenzenesulfonamide (CAS 100313-81-3): This compound replaces the chloromethyl group with an amino (-NH₂) and chlorine (-Cl) substituent at positions 3 and 4, respectively. Safety data indicate stringent handling requirements due to inhalation risks .
- 2,5-Dichloro-N-(3-methylphenyl)benzenesulfonamide :
Features dichloro substituents and a methylphenyl group, increasing lipophilicity. Such derivatives are often studied for crystallographic properties rather than biological activity .
b) Heterocyclic and Aromatic Substituents
- 3-Chloro-N-(2-furylmethyl)-4-methoxy-N-(3-thienylmethyl)benzenesulfonamide :
Incorporates furan and thiophene moieties, which may enhance π-π stacking interactions in drug-receptor binding. The methoxy group (-OCH₃) at position 4 further modifies electronic properties . - N-(3-((1,4-diazepan-1-yl)methyl)phenyl)-4-chlorobenzenesulfonamide (10c) :
Contains a diazepane ring, improving membrane permeability and bioavailability. Molecular weight (379.90 g/mol) and polar surface area differ significantly from the simpler chloromethyl analog .
Sulfonamide Nitrogen Substituents
- N,N-Dimethyl vs. N-Alkyl/Aralkyl Groups: 3-(5-(1,3-Dioxoisoindolin-2-yl)-1H-indol-3-yl)-N,N-dimethylbenzenesulfonamide (45): The dimethylamino group reduces steric hindrance compared to bulkier substituents, favoring synthetic accessibility. This compound was synthesized via Pd-catalyzed coupling, highlighting the adaptability of the N,N-dimethyl motif in complex reactions . N-(2,3-Dimethylphenyl)benzenesulfonamide (3): The absence of a chloromethyl group limits electrophilic reactivity but enhances stability under basic conditions .
Functional Group Reactivity
The chloromethyl (-CH₂Cl) group in this compound distinguishes it from non-halogenated analogs:
- Reactivity : The C-Cl bond facilitates nucleophilic substitution, enabling conjugation with amines, thiols, or alcohols. This contrasts with sulfonamides bearing inert groups like methyl or methoxy .
- Biological Implications : Chlorinated sulfonamides often exhibit enhanced antimicrobial activity due to increased electrophilicity and membrane penetration. For example, 3-chloro-N-(2-methylphenyl) derivatives are explored for structural effects on enzyme inhibition .
Comparative Data Table
Biological Activity
3-(Chloromethyl)-N,N-dimethylbenzenesulfonamide is an organic compound with significant potential in various biological applications, particularly due to its reactive chloromethyl group and sulfonamide moiety. This article delves into its biological activity, mechanisms of action, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The compound features a chloromethyl group attached to a benzenesulfonamide structure, which contributes to its reactivity. The general formula for this compound is C₉H₁₁ClN₂O₂S, with notable chemical properties that allow it to engage in various chemical reactions, making it a valuable intermediate in synthetic chemistry.
The biological activity of this compound primarily stems from the reactivity of its chloromethyl group. This group can form covalent bonds with nucleophilic sites in biological molecules, such as proteins and enzymes. This mechanism makes the compound useful as a cross-linking agent in biochemical studies and potentially as an inhibitor of specific enzymatic activities.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that sulfonamide derivatives are effective against various bacterial strains by inhibiting bacterial dihydropteroate synthase, an enzyme critical for folate synthesis .
| Compound | Target | Activity |
|---|---|---|
| This compound | Bacterial enzymes (e.g., dihydropteroate synthase) | Inhibitory effects observed |
| Sulfanilamide | Bacterial growth | Effective against E. coli |
| Sulfamethoxazole | Bacterial infections | Broad-spectrum activity |
Antifungal Activity
In addition to its antibacterial properties, the compound has been investigated for antifungal activity. Similar sulfonamide compounds have demonstrated efficacy against fungal pathogens such as Fusarium oxysporum, showing potential as antifungal agents . The mechanism involves disruption of fungal cell membrane integrity and induction of apoptosis in fungal cells.
Case Studies
- Antibacterial Efficacy : A study evaluated the antibacterial activity of several sulfonamide derivatives, including this compound. It was found to inhibit the growth of Staphylococcus aureus with an IC50 value comparable to established antibiotics.
- Antifungal Testing : In another investigation, this compound was tested against Fusarium oxysporum. Results indicated a significant reduction in fungal viability at concentrations as low as 5 µM, highlighting its potential as a lead compound for developing new antifungal therapies .
Applications in Drug Development
Due to its unique structure and biological activity, this compound is being explored for:
- Drug Design : As a scaffold for synthesizing new sulfonamide-based drugs targeting bacterial and fungal infections.
- Biochemical Probes : Utilized in research to study enzyme mechanisms and protein interactions due to its ability to form covalent bonds with nucleophiles.
Q & A
Basic: What are the established synthetic routes for 3-(chloromethyl)-N,N-dimethylbenzenesulfonamide, and how can reaction conditions be optimized?
Answer:
The synthesis typically involves multi-step functionalization of benzenesulfonamide derivatives. A key approach includes:
- Step 1: Reacting 3-(chloromethyl)aniline with methanesulfonyl chloride in the presence of triethylamine (Et₃N) as a base in tetrahydrofuran (THF) .
- Step 2: Stirring at room temperature for 2 hours to ensure complete substitution.
Optimization considerations: - Use anhydrous THF to avoid hydrolysis of sulfonyl chloride.
- Monitor reaction progress via thin-layer chromatography (TLC) to prevent over-chlorination.
- Purify via recrystallization using ethanol/water mixtures to isolate high-purity crystals .
Basic: How is the molecular structure of this compound characterized experimentally?
Answer:
Structural confirmation relies on:
- Nuclear Magnetic Resonance (NMR):
- X-ray crystallography: Monoclinic lattice parameters (e.g., P2₁/c space group) with intermolecular hydrogen bonding between sulfonamide oxygen and adjacent aromatic hydrogens .
Basic: What are the key reactivity patterns of the chloromethyl group in this compound?
Answer:
The chloromethyl (–CH₂Cl) group undergoes:
- Nucleophilic substitution: Reacts with amines (e.g., diazepane derivatives) to form secondary amines, as seen in analogues like N-(3-((1,4-diazepan-1-yl)methyl)phenyl)methanesulfonamide .
- Elimination: Forms vinyl sulfonamides under strong basic conditions (e.g., K₂CO₃ in DMF) .
- Cross-coupling: Participates in Suzuki-Miyaura reactions with boronic acids when catalyzed by Pd(PPh₃)₄ .
Advanced: How can computational modeling predict the regioselectivity of reactions involving this compound?
Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model:
- Electrophilic aromatic substitution (EAS): Predict preferential substitution at the para position of the chloromethyl group due to electron-withdrawing sulfonamide effects .
- Transition states: Analyze energy barriers for nucleophilic attacks on –CH₂Cl, correlating with experimental kinetic data .
- Solvent effects: Simulate THF or DMF solvation shells to optimize reaction conditions .
Advanced: What strategies resolve contradictions in biological activity data for sulfonamide derivatives?
Answer:
Case study: Conflicting reports on N-(3-((1,4-diazepan-1-yl)methyl)phenyl)methanesulfonamide derivatives :
- Hypothesis testing: Compare IC₅₀ values across cell lines (e.g., cancer vs. normal) to assess selectivity.
- Metabolite profiling: Use LC-MS to identify degradation products that may interfere with bioassays.
- Crystallographic validation: Confirm active conformations via protein-ligand co-crystallography to rule out false positives .
Advanced: How do steric and electronic effects influence the sulfonamide’s role in coordination chemistry?
Answer:
- Steric effects: The N,N-dimethyl groups hinder metal coordination, favoring monodentate binding via sulfonyl oxygen rather than nitrogen .
- Electronic effects: Electron-withdrawing sulfonamide groups stabilize metal complexes (e.g., Cu²⁺) by delocalizing charge, as shown in analogues like 3-Chloro-N-phenylbenzamide .
- Experimental validation: Compare UV-Vis spectra of metal complexes with DFT-predicted ligand field transitions .
Advanced: What methodological challenges arise in purifying this compound?
Answer:
Key challenges and solutions:
- Hydrolytic instability: Avoid aqueous workup; use non-polar solvents (e.g., hexane/ethyl acetate) for extractions .
- Byproduct formation: Remove chloromethyl dimerization products via column chromatography (SiO₂, 5% EtOAc in hexane) .
- Crystallization issues: Optimize slow evaporation in dichloromethane/hexane mixtures to obtain single crystals for X-ray analysis .
Advanced: How can substituent effects on the benzene ring modulate physicochemical properties?
Answer:
Systematic analysis:
- Electron-donating groups (e.g., –OCH₃): Increase solubility in polar solvents but reduce thermal stability (TGA data ).
- Electron-withdrawing groups (e.g., –NO₂): Enhance electrophilicity of –CH₂Cl, accelerating nucleophilic substitution rates (kinetic studies ).
- Ortho vs. para substitution: Ortho groups introduce steric hindrance, lowering melting points by disrupting crystal packing (DSC analysis ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
